molecular formula C9H9ClN2O B12240747 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

Cat. No.: B12240747
M. Wt: 196.63 g/mol
InChI Key: HWHKWOBLFUWPLF-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with a chlorinating agent, followed by N,N-dimethylation. One common method involves the use of 2-aminophenol and 6-chlorobenzoxazole as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) oxide (Cu2O) can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted benzoxazoles with different halogens or functional groups.

Scientific Research Applications

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzoxazol-2-amine: Lacks the N,N-dimethyl groups.

    N,N-dimethyl-1,3-benzoxazol-2-amine: Lacks the chlorine atom.

    6-chloro-N,N-dimethylbenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

Uniqueness

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and N,N-dimethyl groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

6-chloro-N,N-dimethyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C9H9ClN2O/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3

InChI Key

HWHKWOBLFUWPLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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